molecular formula C10H12N2O2S B2699612 N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide CAS No. 2361639-98-5

N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide

Cat. No.: B2699612
CAS No.: 2361639-98-5
M. Wt: 224.28
InChI Key: ATHCBZUXLNOBAS-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is an organic compound with a unique structure that includes a sulfonimidoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(methylsulfonimidoyl)aniline.

    Formation of the Amide Bond: The aniline derivative is then reacted with acryloyl chloride under basic conditions to form the desired prop-2-enamide structure.

The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Triethylamine or another organic base to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Phenylsulfonimidoyl)phenyl]prop-2-enamide: Similar structure but with a phenyl group instead of a methyl group.

    N-[3-(Methylsulfonyl)phenyl]prop-2-enamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.

Uniqueness

N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-(methylsulfonimidoyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-10(13)12-8-5-4-6-9(7-8)15(2,11)14/h3-7,11H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCBZUXLNOBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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